molecular formula C6H9NO2 B14902974 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol

3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol

Cat. No.: B14902974
M. Wt: 127.14 g/mol
InChI Key: YRQWDEHMBJJQCH-UHFFFAOYSA-N
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Description

3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound features an oxetane ring, an amino group, and a propynyl alcohol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol typically involves the reaction of oxetane derivatives with propargyl alcohol under specific conditions. One common method includes the use of palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts in a degassed solution of aryl halide, alkyne, triethylamine, and acetonitrile . The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, alkenes, alkanes, and substituted amino compounds.

Scientific Research Applications

3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in cycloaddition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. The propynyl alcohol group can undergo nucleophilic addition reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminooxetan-3-yl)prop-2-yn-1-ol is unique due to the presence of the oxetane ring, amino group, and propynyl alcohol group in a single molecule. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(3-aminooxetan-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C6H9NO2/c7-6(2-1-3-8)4-9-5-6/h8H,3-5,7H2

InChI Key

YRQWDEHMBJJQCH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C#CCO)N

Origin of Product

United States

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